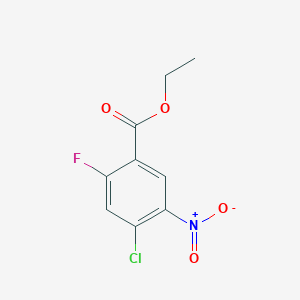

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVKCYZZDSDDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Process

A novel nitration process involves reacting 2-chloro-4-fluorobenzoic acid or alkyl 2-chloro-4-fluorobenzoate with a nitrating agent prepared from oleum (fuming sulfuric acid) and nitric acid or its salts. This method offers improved yields and purity compared to traditional nitration with mixed acids.

- The nitration is conducted under controlled low temperatures (0–10 °C) to minimize side reactions.

- The crude nitrated product is isolated by precipitation upon addition of the reaction mixture to cold water or ice.

- The crude product typically contains 85–95% of 2-chloro-4-fluoro-5-nitrobenzoic acid by HPLC area percentage.

- Purification is achieved by recrystallization from solvents such as hydrocarbons, halogenated solvents, esters, or ketones.

This process is scalable and suitable for industrial production, offering a balance between reaction efficiency and environmental considerations.

Preparation via 2-chloro-4-fluoro-5-nitrotrichloromethane Benzene Intermediate

An alternative synthetic route involves:

- Starting from 2-chloro-4-fluorotrichlorotoluene, which is nitrated using a sulfuric acid-nitric acid mixture (sulfonitric mixture) at low temperatures (0–4 °C) to form 2-chloro-4-fluoro-5-nitrotrichloromethane benzene.

- This intermediate is then hydrolyzed under acidic conditions (sulfuric acid diluted to 80–85%, heated to 80–110 °C) to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

- The nitration step achieves a high molar yield (~96%) with a melting point of 59–62 °C for the intermediate.

- Hydrolysis yields vary between 82–91% depending on conditions, with the final acid melting point around 148–153 °C.

This method is advantageous due to high yields, mild conditions, and the use of a versatile intermediate that can be converted into various derivatives including esters, acyl chlorides, and amides.

Industrially Relevant Synthesis from 2-chloro-4-fluorotoluene

A comprehensive industrial synthesis involves:

- Photochlorination of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluorobenzylidene dichloride.

- Mixed acid nitration of this intermediate.

- Hydrolysis and oxidation steps to convert the nitrated intermediate to 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Subsequent esterification to the ethyl ester.

This method boasts a total yield above 80%, mild reaction conditions, short cycle times, low waste production, and low equipment demands, making it suitable for large-scale production.

Comparative Data Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Iron powder and hydrochloric acid under reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or sulfuric acid under reflux.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 4-chloro-2-fluoro-5-aminobenzoate.

Hydrolysis: Formation of 4-chloro-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (CAS 351325-30-9)

- Formula : C₉H₇BrClFO₂

- Molecular Weight : 281.51 g/mol

- Key Differences: Bromine replaces the nitro group at position 5. Lower polarity due to the absence of a nitro group. Higher molecular weight (Br vs. NO₂ substitution).

Ethyl 2-Bromo-4-Fluoro-5-Nitrobenzoate

Functional Group Modifications

Ethyl 2-Ethoxy-4-Fluoro-5-Nitrobenzoate (CAS 1033716-12-9)

- Formula: C₁₁H₁₂FNO₅

- Molecular Weight : 257.21 g/mol

- Key Differences: Ethoxy group replaces chlorine at position 2.

Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS 1823375-29-6)

Structural and Functional Implications

Electronic Effects

- Nitro Group : Strong electron-withdrawing effect stabilizes negative charge, influencing reactivity in nucleophilic substitution or reduction reactions.

- Halogens : Fluorine’s electronegativity enhances ring electron deficiency, while chlorine provides moderate electron withdrawal.

Solubility and Lipophilicity

Crystallographic Considerations

- While crystallographic data for the title compound is unavailable, tools like SHELX and ORTEP are widely used for structural analysis of similar benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.